molecular formula C5H9N3O2 B13901873 2-(5-amino-1H-pyrazol-3-yloxy)ethanol

2-(5-amino-1H-pyrazol-3-yloxy)ethanol

Cat. No.: B13901873
M. Wt: 143.14 g/mol
InChI Key: DTWKXZUJQMKWGL-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-pyrazol-3-yloxy)ethanol is a pyrazole derivative characterized by a hydroxylated ethanol chain attached to the pyrazole ring at position 1 and an amino group at position 3. This structure confers unique physicochemical properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-[(5-amino-1H-pyrazol-3-yl)oxy]ethanol

InChI

InChI=1S/C5H9N3O2/c6-4-3-5(8-7-4)10-2-1-9/h3,9H,1-2H2,(H3,6,7,8)

InChI Key

DTWKXZUJQMKWGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1OCCO)N

Origin of Product

United States

Preparation Methods

Reflux Method Using Hydrazine and Benzoylacetonitrile Derivatives

A classical method for related pyrazolyl ethanol derivatives involves the reaction of benzoylacetonitrile with 2-hydroxyethylhydrazine in an alcoholic acidic medium:

  • Procedure : Benzoylacetonitrile (25 g, 0.17 mol) is suspended in anhydrous ethanol (125 mL) with glacial acetic acid (20 mL). 2-Hydroxyethylhydrazine (14.4 g, 1.1 equiv) dissolved in ethanol (35 mL) is added at once.
  • The mixture is heated under reflux for 4 hours.
  • After cooling, water is added to reach 500 mL total volume, and the solution is chilled overnight to precipitate the product.
  • The crystals are filtered, washed with cold water, and dried under vacuum.
  • Yield : Approximately 79% of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol is obtained.
  • Notes : This method is adapted from synthesis of phenyl-substituted analogs but provides a foundation for preparing the 5-amino-pyrazol-3-yloxy ethanol compound by modifying substituents accordingly.

One-Pot Cyclization and Condensation Approach

A more modern and efficient approach involves one-pot transformations combining aldehydes, hydrazides, and malononitrile derivatives under reflux in ethanol-pyridine mixtures:

  • Reaction : Salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide are reacted in ethanol/pyridine (3:1) mixture.
  • The reaction proceeds via Knoevenagel condensation, Pinner reaction, and cyclization to form the 5-aminopyrazole ring.
  • The product is isolated by filtration and washing with chilled ethanol.
  • Yield : Good yields reported (~83%).
  • Characterization : Confirmed by NMR, IR, and elemental analysis.
  • Relevance : This method can be adapted to introduce hydroxyethyl substituents by selecting appropriate aldehyde or hydrazide precursors.

Ether Formation via Alkylation of 5-Aminopyrazole

Another approach involves alkylation of the 5-aminopyrazole nucleus with 2-(chloromethyl)oxirane or similar haloalkyl alcohol derivatives:

  • The pyrazole nitrogen or oxygen acts as a nucleophile attacking the epoxide or halide.
  • This yields the pyrazolyl ether with a hydroxyethyl side chain.
  • Such reactions require controlled conditions to avoid polymerization or side reactions.
  • This method is supported by analogous N-alkylation reactions used in pyrazole derivative syntheses.

Preparation Data Table

Method No. Starting Materials Key Conditions Reaction Type Yield (%) Notes
1 Benzoylacetonitrile + 2-hydroxyethylhydrazine Reflux in ethanol + acetic acid, 4 h Condensation & cyclization 79 Classical reflux method; phenyl-substituted analog
2 Salicylaldehyde + malononitrile dimer + 2-cyanoacetohydrazide Ethanol/pyridine (3:1), reflux 1 h One-pot Knoevenagel & cyclization 83 Efficient one-pot synthesis with simple equipment
3 5-Aminopyrazole + 2-(chloromethyl)oxirane Alkylation, controlled temp. N-/O-alkylation Not specified Suitable for introducing hydroxyethyl ether group

Summary Table of Key Synthetic Parameters

Parameter Reflux Method One-Pot Method Alkylation Method
Reaction Time 4 hours 1 hour Variable (hours)
Solvent Ethanol + Acetic acid Ethanol/Pyridine (3:1) Polar aprotic solvents
Temperature Reflux (~78°C) Reflux (~78°C) Room temp to reflux
Yield ~79% ~83% Not specified
Equipment Complexity Standard reflux setup Simple one-pot setup Requires inert atmosphere
Purification Crystallization, filtration Filtration, washing Chromatography or crystallization
Scalability Good Good Moderate

Final Remarks

The preparation of 2-(5-amino-1H-pyrazol-3-yloxy)ethanol is well-supported by multiple synthetic strategies documented in the literature. Selection of method depends on the desired scale, available starting materials, and functional group tolerance. The one-pot method stands out for efficiency, while the classical reflux approach offers reliability. Alkylation routes provide flexibility in modifying the hydroxyethyl moiety. Further optimization in reaction conditions and purification can enhance yield and purity for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features/Applications Reference
2-(5-Amino-1H-pyrazol-3-yloxy)ethanol -OCH2CH2OH (1), -NH2 (5) C5H9N3O2 143.15 Base structure, versatile intermediate N/A
2-[5-Amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethanol -OCH2CH2OH (1), -NH2 (5), -Cl-Ph (3) C11H12ClN3O 237.69 Enhanced lipophilicity; potential bioactivity
2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol -OCH2CH2OH (1), -NH2 (5), -NO2 (4), -cyclopropyl (3) C8H12N4O3 212.21 Nitro group increases reactivity; agrochemical applications
2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)ethanol -OCH2CH2OH (1), -NH2 (5), -Ph (3) C11H13N3O 203.24 Aromatic substitution; materials science use
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol -Ph (1), -NO2-Ph-O-Ph (5), -OH (3) C27H19N3O4 449.46 Nitrophenoxy group; thermal stability for polymers

Key Observations:

Nitro-Substituted Derivatives (C8H12N4O3, C27H19N3O4): Nitro groups (e.g., at position 4 or as nitrophenoxy) improve electrophilicity, favoring reactions like nucleophilic substitutions. However, nitro groups may reduce thermal stability compared to amino or hydroxyl groups . Cyclopropyl vs.

Synthetic Routes: Hydrazine-Based Cyclization: Most analogs (e.g., chlorophenyl, phenyl derivatives) are synthesized via hydrazine hydrate reflux in ethanol, followed by acidification and crystallization . Etherification Reactions: Compounds with aryl-ether linkages (e.g., nitrophenoxy derivatives) require DMF, potassium carbonate, and high-temperature reflux (393 K), yielding ~72% after recrystallization .

Biological and Material Applications: Antimicrobial Potential: Pyrazole-ethanol derivatives with halogen or nitro substituents (e.g., C11H12ClN3O) show promise in antimicrobial studies, though specific data for the base compound are lacking . Polymer Synthesis: The nitrophenoxy derivative (C27H19N3O4) is highlighted for its coplanar pyrazole-phenol structure, enabling high thermal resistance in aromatic polymers .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Compound Melting Point (K) Solubility (Ethanol) Notable Reactivity
This compound Not reported High Base for functionalization
2-[5-Amino-3-(3-chlorophenyl)-...]ethanol Not reported Moderate Electrophilic substitution at Cl
2-{5-[2-(4-Nitrophenoxy)phenyl]-...}phenol 474 Low (DMF) Stable under reflux

Critical Analysis:

  • Amino Group Reactivity: The amino group at position 5 in all derivatives facilitates further functionalization (e.g., acylation, sulfonation), but steric effects from substituents (e.g., cyclopropyl) may limit reaction efficiency .
  • Thermal Stability: The nitrophenoxy derivative’s high melting point (474 K) suggests suitability for high-temperature polymer applications, whereas nitro groups in aliphatic positions (e.g., C8H12N4O3) may lower decomposition thresholds .

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